(3-Phenylthiophen-2-yl)acetonitrile
Description
(3-Phenylthiophen-2-yl)acetonitrile is a nitrile-functionalized heterocyclic compound featuring a thiophene ring substituted with a phenyl group at the 3-position and an acetonitrile group at the 2-position. The thiophene ring contributes aromaticity and electron-rich characteristics, while the nitrile group introduces polarity and reactivity, making it relevant for applications in organic synthesis, pharmaceuticals, and materials science .
Properties
CAS No. |
62404-44-8 |
|---|---|
Molecular Formula |
C12H9NS |
Molecular Weight |
199.27 g/mol |
IUPAC Name |
2-(3-phenylthiophen-2-yl)acetonitrile |
InChI |
InChI=1S/C12H9NS/c13-8-6-12-11(7-9-14-12)10-4-2-1-3-5-10/h1-5,7,9H,6H2 |
InChI Key |
DNKJUSHPTQVLEE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC=C2)CC#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Phenylthiophen-2-yl)acetonitrile typically involves the reaction of 3-bromothiophene with phenylacetonitrile in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like dimethylformamide (DMF). The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for (3-Phenylthiophen-2-yl)acetonitrile are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(3-Phenylthiophen-2-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The phenyl and thiophene rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene and phenyl derivatives.
Scientific Research Applications
(3-Phenylthiophen-2-yl)acetonitrile has several scientific research applications:
Organic Electronics: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
Material Science: The compound is used in the synthesis of novel materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of (3-Phenylthiophen-2-yl)acetonitrile depends on its application. In organic electronics, the compound’s electronic properties are exploited to facilitate charge transport and light emission. In pharmaceuticals, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways and molecular targets can vary depending on the specific application .
Comparison with Similar Compounds
Structural Analog: 3-Phenoxybenzaldehyde Cyanohydrin
IUPAC Name: 2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile Molecular Formula: C₁₄H₁₁NO₂
- Key Differences: The phenyl group in this compound is linked via an ether oxygen (phenoxy), whereas (3-Phenylthiophen-2-yl)acetonitrile has a sulfur-containing thiophene ring. The presence of a hydroxyl group in the cyanohydrin enhances hydrogen-bonding capacity, unlike the purely hydrophobic thiophene system. Reactivity: The thiophene’s sulfur atom may confer greater stability under acidic conditions compared to the ether-linked phenoxy group.
Functional Analog: 2-(5-Methoxyphenyl-1H-1,2,4-Triazol-3-Ylthio) Acetonitrile Derivatives
Synthesis : These derivatives involve acetonitrile reacting with triazole-thiol intermediates under reflux conditions .
- Key Differences :
- The triazole ring (N-heterocycle) in these compounds differs electronically from the thiophene (S-heterocycle). Triazoles are more polar and participate in hydrogen bonding, whereas thiophenes are π-electron-rich.
- Applications : Triazole-acetonitrile hybrids are often used as ligands or bioactive agents, while thiophene-acetonitriles may find use in conductive polymers due to sulfur’s electron-delocalization properties.
Amino-Functionalized Analog: 2-Phenyl-2-(Phenylamino)acetonitrile
Molecular Features: Incorporates an amino group adjacent to the nitrile .
- Key Differences: The amino group increases basicity and solubility in polar solvents, contrasting with the hydrophobic thiophene system. Reactivity: The amino-nitrile structure may undergo condensation reactions more readily than the thiophene analog, which is stabilized by aromaticity.
Physicochemical and Reactivity Comparisons
Table 1: Comparative Properties of Acetonitrile Derivatives
Solvent Interactions
Thermal and Chemical Stability
- Thiophene rings are thermally stable but susceptible to electrophilic attack at the α-position.
- Cyanohydrins (e.g., 3-Phenoxybenzaldehyde cyanohydrin) are prone to hydrolysis under acidic or basic conditions, unlike nitriles bound to stable aromatic systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
